molecular formula C16H13ClFNO3S3 B2915825 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2210141-88-9

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2915825
CAS RN: 2210141-88-9
M. Wt: 417.91
InChI Key: JEIRJHIQCVQSCS-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO3S3 and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications

Fungicidal and Herbicidal Activities

Research has demonstrated the structural characteristics of N-phenylbenzenesulfonamide derivatives, indicating their significant fungicidal activities against damping-off caused by Pythium ultimum. The findings reveal that the presence of a 2-fluoro-4-chlorophenyl group significantly enhances both herbicidal and fungicidal activities, underscoring the potential of specific structural modifications in developing effective agrochemical agents (조윤기 et al., 2008).

Anticancer Properties

Several studies have focused on the development of benzenesulfonamide derivatives as potent anticancer agents. For instance, the introduction of a fluorine atom in certain derivatives has been shown to notably increase selectivity for cyclooxygenase-2 (COX-2) inhibition, which is crucial for the treatment of various cancers, including rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002). Another study identified sulfonamide drugs that bind to the colchicine site of tubulin, inhibiting tubulin polymerization, which is a novel approach for cancer treatment (Mithu Banerjee et al., 2005).

Molecular Dynamic Simulations

The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been explored using quantum chemical calculations and molecular dynamics simulations. This research demonstrates the potential of specific sulfonamide derivatives in protecting metal surfaces from corrosion, indicating their applicability in material science and engineering (S. Kaya et al., 2016).

Enzymatic Inhibition

Sulfonamide derivatives have also been studied for their potential as selective inhibitors in enzymatic processes. The selective acylation of amines in water by N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides showcases the versatility of these compounds in organic synthesis and drug development, emphasizing their role in selective enzymatic inhibition (S. Ebrahimi et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound contains a bithiophene moiety , which is a common structure in many organic compounds and has been used in various applications, including the selective ionization of alkaloids . .

Mode of Action

In general, the mode of action of a compound defines the process of how it works on its targets at a molecular level It involves the compound’s interaction with its targets and any resulting changes

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and in this case, would be the pathways affected by the compound’s interaction with its targets . Without specific studies, it’s challenging to summarize the affected pathways and their downstream effects.

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound It’s crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3S3/c17-12-7-11(1-2-13(12)18)25(21,22)19-8-14(20)16-4-3-15(24-16)10-5-6-23-9-10/h1-7,9,14,19-20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIRJHIQCVQSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide

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